REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].[CH:7]([O:9]CCCC)=[CH2:8].C1(P(C2C=CC=CC=2)CCCP(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:44]1[CH:52]=[CH:51][C:47]([C:48]([OH:50])=[O:49])=[C:46]([CH3:53])[CH:45]=1.Cl>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)CCC>[C:7]([C:44]1[CH:52]=[CH:51][C:47]([C:48]([OH:50])=[O:49])=[C:46]([CH3:53])[CH:45]=1)(=[O:9])[CH3:8] |f:0.1.2,7.8.9|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
30.1 g
|
Type
|
reactant
|
Smiles
|
C(=C)OCCCC
|
Name
|
|
Quantity
|
0.247 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(CCCP(C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(C(=O)O)C=C1)C
|
Name
|
|
Quantity
|
44.9 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
64.5 g
|
Type
|
solvent
|
Smiles
|
C(CCC)O
|
Name
|
|
Quantity
|
15.6 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After degassing
|
Type
|
CUSTOM
|
Details
|
nitrogen-purging inside of the reactor
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 5 hours
|
Duration
|
5 h
|
Type
|
DISTILLATION
|
Details
|
n-butanol and n-butyl vinyl ether were distilled off under reduced pressure
|
Type
|
ADDITION
|
Details
|
After adding 172 g of toluene and 108 g of water
|
Type
|
CUSTOM
|
Details
|
the water phase was separated
|
Name
|
|
Type
|
|
Smiles
|
C(C)(=O)C1=CC(=C(C(=O)O)C=C1)C
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 95% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |